The synthesis of triflusal-13C6 typically involves the introduction of the carbon-13 isotope into the triflusal structure. The method often begins with 4-trifluoromethylsalicylic acid as a precursor, which is then subjected to various chemical transformations to incorporate the carbon-13 label. These transformations may include esterification and subsequent reactions that facilitate the incorporation of the labeled carbon into the final product. The synthesis must be optimized to ensure high yields and purity, often employing techniques such as gas chromatography-mass spectrometry for analysis .
Triflusal-13C6 participates in various chemical reactions typical of salicylic acid derivatives. Its primary reaction mechanism involves the inhibition of cyclooxygenase enzymes, leading to decreased thromboxane B2 production in platelets. This action is significant in its therapeutic role against thromboembolic conditions.
The mechanism by which triflusal exerts its effects revolves around its ability to irreversibly inhibit cyclooxygenase-1 in platelets. This inhibition prevents the formation of thromboxane B2, a potent platelet aggregator and vasoconstrictor. Additionally, triflusal promotes nitric oxide production within endothelial cells, contributing to its vasodilatory effects.
Triflusal-13C6 exhibits distinct physical and chemical properties that are critical for its application in research:
These properties influence its behavior in biological systems and its interactions with other compounds during metabolic studies .
Triflusal-13C6 is primarily utilized in scientific research, particularly in pharmacokinetics and metabolic studies. Its isotopic labeling allows for precise tracking of drug metabolism and interaction pathways within biological systems. It serves as an internal standard in analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry, enhancing the accuracy of quantifying drugs in biological samples .
This compound's unique properties make it an essential tool for researchers investigating the pharmacodynamics and pharmacokinetics of antithrombotic agents and their metabolites.
Triflusal-13C6 is a stable isotope-labeled analog of triflusal (2-acetyloxy-4-(trifluoromethyl)benzoic acid), where six carbon atoms are replaced with carbon-13 (^13^C). The molecular formula of Triflusal-13C6 is C413C6H7F3O4, with a molecular weight of 254.11 g/mol, compared to 248.16 g/mol for unlabeled triflusal (C10H7F3O4) [3] [6]. Isotopic labeling occurs exclusively within the benzene ring, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [1] [7]. This site-specific ^13^C enrichment minimizes steric or electronic perturbations while providing a distinct mass signature for analytical tracking. The isotopic purity exceeds 99 atom % ^13^C, ensuring negligible natural abundance carbon-12 interference in tracer studies [2] [3].
Table 1: Structural Comparison of Triflusal and Triflusal-13C6
Property | Unlabeled Triflusal | Triflusal-13C6 |
---|---|---|
Molecular Formula | C10H7F3O4 | C413C6H7F3O4 |
Molecular Weight (g/mol) | 248.16 | 254.11 |
CAS Number | 322-79-2 | 1276355-35-1 |
Isotopic Enrichment | N/A | ≥99 atom % ^13^C |
The synthesis of Triflusal-13C6 employs a modular strategy starting from ^13^C-labeled benzoic acid precursors. Key steps involve:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3